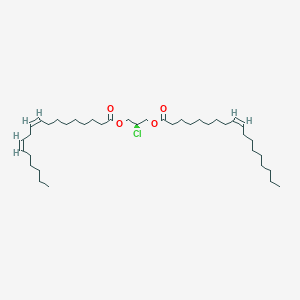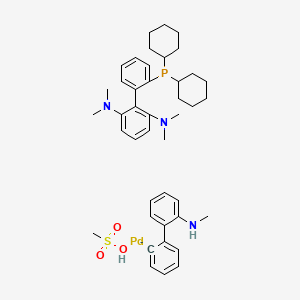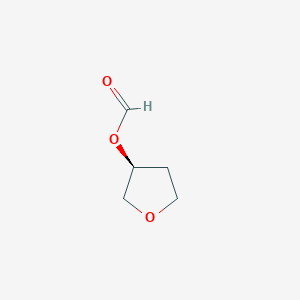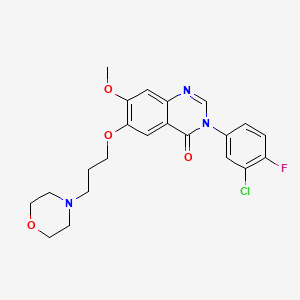
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a trideuteriomethyl group, which is a methyl group where all three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one typically involves the introduction of the trideuteriomethyl group into the benzothiazole structure. One common method is the halolactonization of an aqueous solution of a salt of 1,1-dioxo-2-thiolen-4-ylacetic acid, which forms lactones of 1,1-dioxo-2-halo-cis-3-hydroxythiolan-4-ylacetic acids. These lactones can then undergo alkaline hydrolysis to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar halolactonization and hydrolysis reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The trideuteriomethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
1,2,5-Thiadiazole-1,1-dioxide: Used in the construction of functional molecular materials.
2,1-Benzothiazine-2,2-dioxides: Potential analgesic agents.
Uniqueness
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is unique due to the presence of the trideuteriomethyl group, which can enhance its stability and alter its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H7NO3S |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1,1-dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3/i1D3 |
InChI-Schlüssel |
DDIIAJRLFATEEE-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=O)C2=CC=CC=C2S1(=O)=O |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)



![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)

![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

